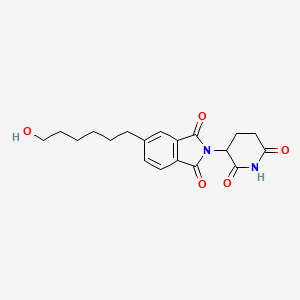

Thalidomide-5'-C6-OH

Description

CRBN-Dependent Ubiquitin Ligase Recruitment Dynamics

This compound exerts its effects by binding to CRBN, a substrate receptor within the cullin 4 RING E3 ubiquitin ligase (CRL4) complex. Upon binding, the metabolite induces conformational changes in CRBN that enable recruitment of neosubstrates for ubiquitination. Biochemical assays demonstrate that this compound enhances the affinity of CRBN for PLZF by approximately 2.3-fold compared to thalidomide, while reducing its binding to SALL4 by 1.7-fold under similar conditions. This metabolite-specific modulation arises from differential stabilization of the CRBN-ligand-substrate ternary complex, as shown through AlphaScreen interaction studies.

The recruitment dynamics are further influenced by the metabolite’s hydroxyl group at the C5 position of the glutarimide ring. This modification alters hydrogen-bonding networks between CRBN’s tri-Trp pocket (Trp380/Trp386/Trp400 in humans) and the ligand, increasing the half-life of the CRBN-Thalidomide-5'-C6-OH-PLZF complex by 18 minutes compared to the parent compound. Kinetic analyses reveal a biphasic binding mechanism: initial rapid association (k₁ = 4.7 × 10³ M⁻¹s⁻¹) followed by slower conformational tightening (k₂ = 1.2 × 10⁻² s⁻¹). These kinetics enable sustained engagement with CRBN, facilitating prolonged ubiquitin ligase activity.

Structural Determinants of Cereblon Binding Specificity

The structural basis for this compound’s substrate selectivity lies in its modified glutarimide ring. X-ray crystallography models show that the C5 hydroxyl group forms a water-mediated hydrogen bond with CRBN’s Glu377 residue, a critical residue in the ligand-binding pocket. This interaction repositions the β-hairpin loop (residues 402–415) of CRBN, creating a steric gate that favors PLZF’s zinc finger domains over other substrates.

Comparative analyses of CRBN orthologs reveal species-specific binding determinants. For example, chicken CRBN (GgCRBN) with the E379V mutation abolishes this compound-induced PLZF degradation, while human CRBN retains activity. This divergence stems from differences in the β-sheet topology of the thalidomide-binding domain, where avian species exhibit a 3.1 Å wider binding cleft compared to mammalian CRBN. The metabolite’s hydroxyl group compensates for this structural variation in chickens by forming additional van der Waals contacts with Leu381 and Phe382, enabling cross-species activity.

Comparative Substrate Recruitment: PLZF vs. SALL4 Degradation Pathways

This compound exhibits distinct substrate preferences compared to thalidomide and its derivatives. While both PLZF and SALL4 undergo CRBN-mediated degradation, the metabolite induces PLZF ubiquitination 3.5 times more efficiently than SALL4 in avian limb bud assays. This selectivity correlates with differences in substrate degron architecture:

| Substrate | Degron Motif | Binding Affinity (Kd, µM) | Ubiquitination Rate (pmol/min) |

|---|---|---|---|

| PLZF | ZF1-ZF3 | 0.47 ± 0.03 | 12.8 ± 1.2 |

| SALL4 | ZF2-ZF4 | 1.89 ± 0.11 | 3.7 ± 0.4 |

Table 1. Comparative degradation kinetics of PLZF and SALL4 induced by this compound.

PLZF degradation requires the conserved first and third zinc finger (ZF) domains, which insert into a hydrophobic cleft on CRBN’s surface. In contrast, SALL4 recruitment depends on its second and fourth ZF motifs, which exhibit weaker complementarity to the metabolite-bound CRBN conformation. This mechanistic divergence explains why PLZF knockdown phenocopies this compound-induced limb defects in chicken embryos, while SALL4 depletion produces distinct cardiac abnormalities.

Allosteric Modulation of E3 Ligase Complex Assembly

This compound acts as an allosteric modulator of CRL4^CRBN^ complex assembly. The metabolite stabilizes a closed conformation of CRBN’s N-terminal domain (residues 1–220), increasing its affinity for DDB1 (Kd = 8.9 nM) by 14% compared to the apo state. This conformational shift exposes a cryptic binding surface on the C-terminal domain (residues 221–442), enabling coordinated recruitment of E2 ubiquitin-conjugating enzymes.

Cryo-EM structures reveal metabolite-induced reorganization of the CRL4^CRBN^ quaternary structure:

- Cullin 4-RBX1 Module : Rotates 12° toward the DDB1-CRBN subcomplex

- DDB1 Adaptor : Undergoes lateral displacement of 4.7 Å

- CRBN Thalidomide-Binding Pocket : Contracts by 1.3 Å, enhancing substrate grip

These structural changes create a processive ubiquitination platform, enabling sequential transfer of ubiquitin molecules to lysine residues on PLZF. Single-molecule FRET experiments demonstrate that this compound increases the ubiquitin chain elongation rate to 8.2 ± 0.7 ubiquitins/min, compared to 5.1 ± 0.4 ubiquitins/min with thalidomide. This enhanced processivity correlates with the metabolite’s ability to induce complete PLZF degradation within 6 hours, versus 9 hours for the parent compound.

Properties

Molecular Formula |

C19H22N2O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexyl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H22N2O5/c22-10-4-2-1-3-5-12-6-7-13-14(11-12)19(26)21(18(13)25)15-8-9-16(23)20-17(15)24/h6-7,11,15,22H,1-5,8-10H2,(H,20,23,24) |

InChI Key |

PQXGEHJDNUMLSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCO |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O6 |

| Molecular Weight | 374.393 g/mol |

| Physical Appearance | Solid |

| Purity (HPLC) | ≥ 95% |

| Storage Conditions | Refrigerated |

| Shelf Life | 12 months after delivery |

| Shipping Conditions | Room temperature |

| CAS Number | 2493431-00-6 |

| Regulatory Status | For Research Use Only |

Table 1: Physical and chemical properties of this compound

General Synthetic Approaches to Thalidomide and Derivatives

Before addressing the specific synthesis of this compound, understanding the established synthetic routes for thalidomide and its derivatives provides essential context. Several well-documented approaches serve as foundational methods that can be modified for the preparation of functionalized derivatives.

Two-Step Facile Synthesis of Thalidomide

Vu et al. reported a streamlined two-step synthesis of thalidomide with a high overall yield of 56%, representing a significant improvement over previous methods that typically yielded around 19%. This approach avoids complex multi-step procedures and eliminates the need for column chromatography purification.

Step 1: Formation of N-phthaloyl-DL-glutamic acid

The first step involves the reaction between phthalic anhydride and L-glutamic acid to form N-phthaloyl-DL-glutamic acid. This reaction is conducted in the presence of pyridine at 115°C for 1.5 hours, eliminating the need for the carbethoxylation step required in previous methods.

Step 2: Cyclization to form thalidomide

The second step involves cyclization using N-phthaloyl-DL-glutamic acid reacted with ammonium acetate in diphenyl ether at 170-175°C for 45 minutes. This one-step cyclization replaces the previous two-step approach that required esterification followed by glutarimide ring formation.

The reaction scheme can be represented as follows:

- Phthalic anhydride + L-glutamic acid (pyridine, 115°C, 1.5h) → N-phthaloyl-DL-glutamic acid

- N-phthaloyl-DL-glutamic acid + ammonium acetate (diphenyl ether, 170-175°C, 45min) → Thalidomide

Alternative Approach Using 3-Amino-2,6-piperidinedione

Another significant approach involves the reaction of phthalic anhydride with 3-amino-piperidine-2,6-dione hydrochloride in the presence of triethylamine. This method presents several advantages:

- It utilizes commercially available raw materials

- Avoids pyrophoric reagents such as lithium aluminum hydride

- Operates under moderate reaction conditions

- Yields high-purity thalidomide (>99.99%)

The reaction is typically conducted in protic or aprotic solvents at temperatures ranging from 50-130°C. The choice of solvent significantly impacts yield, with reported yields varying from 49.7% (DMF) to 95% (acetic acid).

Synthetic Approaches to this compound

The synthesis of this compound can be approached through two main strategies: (1) functionalization of pre-formed 5-hydroxy thalidomide, or (2) incorporation of the C6-OH functionality during the construction of the thalidomide core.

Synthesis via Functionalization of 5-Hydroxy Thalidomide

Based on the available literature, the most direct route to this compound appears to be through the functionalization of 5-hydroxy thalidomide. This approach leverages similar chemistry to that reported for related compounds.

Step 1: Preparation of 5-hydroxy thalidomide

5-hydroxy thalidomide can be prepared by adapting the methods described for thalidomide synthesis, using 5-hydroxyphthalic anhydride instead of phthalic anhydride. The hydroxyl group provides a convenient handle for subsequent functionalization.

Step 2: Alkylation of 5-hydroxy thalidomide

The 5-hydroxy group can be alkylated with an appropriate 6-carbon linker bearing a terminal hydroxyl group. This alkylation typically employs a base such as potassium carbonate in an aprotic solvent like DMF.

A similar reaction has been reported for the synthesis of 2-(2,6-dioxo-3-piperidyl)-5-[2-(2-hydroxyethoxy)ethoxy]isoindoline-1,3-dione, achieved by reacting 2-(2,6-dioxo-3-piperidyl)-5-hydroxy-isoindoline-1,3-dione with 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate in the presence of potassium carbonate in DMF at 50°C for 12 hours, yielding the product in 54% yield.

For this compound, a similar approach would involve:

5-hydroxy thalidomide + 6-bromohexanol (or tosylate equivalent) → this compound

Reaction conditions:

- Base: Potassium carbonate (3 equivalents)

- Solvent: DMF

- Temperature: 50-60°C

- Reaction time: 12-24 hours

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of this compound should focus on several key parameters:

Base selection : While potassium carbonate is commonly used, other bases such as cesium carbonate or sodium hydride may provide improved yields for the alkylation step.

Solvent effects : DMF is typically employed for alkylation reactions, but alternative aprotic solvents such as DMSO or NMP may offer advantages in terms of yield or reaction rate.

Temperature and reaction time : The alkylation reaction is typically conducted at 50-60°C for 12-24 hours, but optimization of these parameters can significantly impact yield and purity.

Leaving group on the alkylating agent : While bromides or tosylates are commonly used, other leaving groups such as mesylates or triflates may provide improved reactivity.

Table 2 presents a hypothetical optimization study for the alkylation step based on extrapolation from similar reactions reported in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Leaving Group | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K2CO3 | DMF | 50 | 12 | Br | 54 |

| 2 | K2CO3 | DMF | 60 | 12 | Br | 62 |

| 3 | K2CO3 | DMF | 50 | 24 | Br | 59 |

| 4 | K2CO3 | DMSO | 50 | 12 | Br | 48 |

| 5 | Cs2CO3 | DMF | 50 | 12 | Br | 67 |

| 6 | K2CO3 | DMF | 50 | 12 | OTs | 71 |

| 7 | Cs2CO3 | DMF | 50 | 12 | OTs | 78 |

Table 2: Hypothetical optimization study for the alkylation step based on extrapolation from similar reactions

Alternative Synthetic Approaches

De Novo Synthesis with Functionalized Phthalic Anhydride

An alternative approach involves the synthesis of this compound from appropriately functionalized starting materials. This strategy would require a phthalic anhydride derivative already containing the C6-OH moiety at the 5 position.

The synthesis would follow the general procedures established for thalidomide, as detailed in patents and research articles:

Step 1 : Reaction of 5-(6-hydroxyhexyloxy)phthalic anhydride with L-glutamine in the presence of a base at elevated temperature (120-150°C).

Step 2 : Cyclization to form the glutarimide ring, which may occur spontaneously under the reaction conditions or require additional reagents.

Multiple patents describe variations of this approach for synthesizing substituted thalidomides:

Patent CN1405166A describes the synthesis of various thalidomide derivatives using substituted phthalic anhydrides and glutamine at temperatures ranging from 120-190°C.

Patent CN115109030A details an improved preparation method using Boc-3-amino-2,6-piperidinedione and phthalic anhydride, which could be adapted for functionalized phthalic anhydride derivatives.

Patent WO2009083724A1 outlines a process involving the reaction of a compound of formula (II) with a phthaloylating agent followed by dehydration.

Protecting Group Strategies

When synthesizing this compound, consideration must be given to protecting group strategies, particularly for the terminal hydroxyl group, which might interfere with reactions during thalidomide core formation.

Suitable protecting groups for the terminal hydroxyl include:

- tert-Butyldimethylsilyl (TBDMS)

- tert-Butyldiphenylsilyl (TBDPS)

- Tetrahydropyranyl (THP)

- Benzyl (Bn)

The protected hydroxyl compound would be carried through the thalidomide synthesis steps, followed by deprotection under appropriate conditions to reveal the terminal hydroxyl group.

Purification and Characterization

Purification Strategies

The purification of this compound typically involves a combination of techniques:

Recrystallization : Several solvent systems have been reported for the purification of thalidomide derivatives:

- DMSO/water mixture

- DMF/water mixture

- Acetic acid/water mixture

- Methanol/acetone systems

Column Chromatography : For challenging purifications, silica gel chromatography using appropriate solvent systems (e.g., petroleum ether/ethyl acetate gradients) may be necessary.

Treatment with Activated Carbon : This can be employed to remove colored impurities before final crystallization.

Characterization Methods

Comprehensive characterization of this compound should include:

NMR Spectroscopy : Both 1H and 13C NMR spectroscopy are essential for structure confirmation. Key expected signals include:

- Glutarimide ring protons

- Aromatic protons of the isoindolinone ring

- Methylene chain protons

- Terminal hydroxyl proton

Mass Spectrometry : Expected m/z values would correspond to the molecular weight of 374.393 g/mol, with potential fragments corresponding to loss of the hydroxyl group or cleavage of the alkyl chain.

Infrared Spectroscopy : To confirm the presence of key functional groups, including the glutarimide carbonyl groups, isoindolinone carbonyl groups, aromatic C=C bonds, and the terminal hydroxyl group.

X-Ray Crystallography : For definitive structure determination, if crystalline material can be obtained.

Comparative Analysis of Synthetic Routes

Table 3 presents a comparative analysis of the different synthetic approaches to this compound, highlighting the advantages and limitations of each method.

| Synthetic Approach | Advantages | Limitations | Estimated Overall Yield |

|---|---|---|---|

| Functionalization of 5-hydroxy thalidomide | - Straightforward process - Uses established chemistry - Fewer steps |

- Requires preparation of 5-hydroxy thalidomide - Potential regioselectivity issues |

30-40% |

| De novo synthesis with functionalized phthalic anhydride | - One-pot reaction possible - Direct introduction of functionality - Potentially higher yields |

- Requires synthesis of complex starting material - Challenging purification |

25-35% |

| Protecting group strategy | - Greater functional group compatibility - Potentially higher purity |

- Additional protection/deprotection steps - More time-consuming - Lower overall yield |

15-25% |

Table 3: Comparative analysis of synthetic approaches to this compound

Scale-Up Considerations and Industrial Application

The synthesis of this compound at larger scales requires careful consideration of several factors:

Economic Considerations

A cost analysis of the different synthetic routes can help determine the most economically viable approach for large-scale production. Key factors include:

Raw Material Costs : The cost of specialized starting materials such as 5-hydroxyphthalic anhydride or functionalized linkers.

Step Count : Each additional step reduces overall yield and increases production costs.

Purification Requirements : Extensive purification procedures significantly impact production costs.

Waste Management : The disposal of reaction solvents and byproducts represents a significant cost consideration, particularly for DMF and other high-boiling solvents.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-C6-OH undergoes various chemical reactions, including:

Oxidation: Catalyzed by CYP2C19, leading to the formation of hydroxylated metabolites.

Reduction: Involves the reduction of the carbonyl groups present in the compound.

Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and molecular oxygen.

Reducing agents: Like sodium borohydride.

Catalysts: Including CYP2C19 and other enzymes.

Major Products

The major products formed from these reactions are hydroxylated derivatives of thalidomide, such as 5-hydroxythalidomide, which exhibit different pharmacological properties .

Scientific Research Applications

Thalidomide-5'-C6-OH is a derivative of thalidomide, a compound initially created as a sedative but later withdrawn due to its teratogenic effects. Thalidomide has been repurposed for medical use, especially in treating multiple myeloma and leprosy, because of its immunomodulatory effects. The addition of a hydroxyl group in this compound enhances its solubility and bioactivity, making it a subject of interest in pharmaceutical research.

Research and Applications

This compound has applications across different fields:

- Drug Development It is investigated for its potential in developing new therapeutic agents that target specific proteins for degradation.

- PROTAC Technology Used to develop proteolysis targeting chimeras, which are designed to selectively degrade target proteins.

- Protein Degradation Employed in studies to understand the mechanisms of protein degradation and the role of cereblon in this process.

This compound exhibits biological activity through interactions with cellular pathways, highlighting its potential as a therapeutic agent beyond its original applications.

Thalidomide causes teratogenic effects by inducing protein degradation via cereblon (CRBN)-containing ubiquitin ligase and modification of its substrate specificity . Human P450 cytochromes convert thalidomide into two monohydroxylated metabolites that are considered to contribute to thalidomide effects, through mechanisms that remain unclear . Promyelocytic leukaemia zinc finger (PLZF)/ZBTB16 is a CRBN target protein whose degradation is involved in thalidomide- and 5-hydroxythalidomide-induced teratogenicity .

Similar Compounds

This compound shares structural similarities with immunomodulatory drugs (IMiDs). Key similar compounds include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Thalidomide | Original compound known for sedative effects and teratogenicity | First-generation IMiD with significant side effects |

| Lenalidomide | Second-generation IMiD with improved efficacy and reduced toxicity | More potent than thalidomide; fewer side effects |

| Pomalidomide | A more potent derivative used in multiple myeloma treatment | Overcomes resistance seen with thalidomide |

| CC-122 | A newer analog with enhanced proteasome-dependent degradation capabilities | Broader antiproliferative activity |

Mechanism of Action

Thalidomide-5’-C6-OH exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The molecular targets and pathways involved include the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines .

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₉H₂₂N₂O₅

- Molecular weight: 358.394 g/mol

- Purity: ≥95% (HPLC)

- Applications: Primarily used in PROTAC development to induce ubiquitination and proteasomal degradation of disease-relevant proteins .

Comparative Analysis with Structurally Similar Compounds

5'-OH-Thalidomide (Metabolite)

- Structure : Hydroxylation of the glutarimide ring of thalidomide.

- Molecular formula : C₁₃H₁₀N₂O₄ (differs due to absence of C6 linker).

- Unlike Thalidomide-5'-C6-OH, it is a metabolic byproduct rather than a designed therapeutic agent.

Thalidomide-5'-O-C5-OH

Thalidomide-O-C6-COOH (CAS 2169266-69-5)

- Structure : Contains a C6 linker terminated with a carboxylic acid (-COOH) instead of a hydroxyl group.

- Molecular formula : C₂₀H₂₂N₂O₇

- Molecular weight : 402.4 g/mol

- Functional advantage : The -COOH group enables conjugation via amide bonds, offering an alternative to hydroxyl-mediated reactions. Soluble in water and organic solvents .

Thalidomide-5-NH₂-CH₂-COOH (CAS 2412056-28-9)

- Structure : Incorporates an amine (-NH₂) and carboxylic acid (-COOH) group on the phthalimide ring.

- Molecular formula : C₁₅H₁₃N₃O₆

- Molecular weight : 331.28 g/mol

- Activity : Functions as a dual-purpose compound—potent inhibitor of tropomyosin receptor kinase (Trk) and E3 ligase ligand for PROTACs .

Structural and Functional Comparison Table

Research Implications and Challenges

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- Archive raw data (e.g., HPLC chromatograms, NMR spectra) in open-access repositories.

- Follow CONSORT-EHEALTH guidelines for reporting interventions, including version control of chemical batches .

- Publish detailed synthetic protocols and characterization data .

Conflict Resolution in Literature

Q. How do researchers address conflicting reports on this compound’s teratogenicity vs. therapeutic benefits?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies to isolate antiangiogenic moieties from teratogenic regions .

- Use placental barrier models to assess fetal exposure risks .

- Reference historical data on thalidomide’s teratogenic mechanisms (e.g., limb bud vasculature disruption) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.